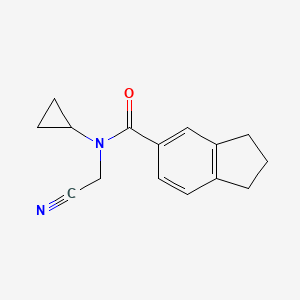

N-(氰甲基)-N-环丙基-2,3-二氢-1H-茚烯-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

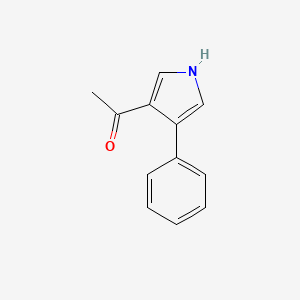

N-(cyanomethyl)-N-cyclopropyl-2,3-dihydro-1H-indene-5-carboxamide, also known as compound 1, is a synthetic compound that has gained attention due to its potential therapeutic applications. This compound belongs to the class of indene carboxamides and has been studied extensively for its mechanism of action and physiological effects.

科学研究应用

Halonium-initiated C-O Bond Formation

由Ying Wei等人(2012年)进行的研究探讨了通过羧酸催化的1-乙酰基环丙烷甲酰胺的反应实现高效的C-O键形成,这类化合物与N-(氰甲基)-N-环丙基-2,3-二氢-1H-茚烯-5-甲酰胺在结构上相关。该过程提供了生物学上重要的5-氨基-3(2H)-呋喃酮的合成途径,展示了这类化合物在合成有机化学和潜在生物应用中的相关性(Wei等,2012年)。

植物中的乙烯前体

N. Hoffman等人(1982年)的研究确定了1-氨基环丙烷-1-羧酸,这种化合物在结构上与N-(氰甲基)-N-环丙基-2,3-二氢-1H-茚烯-5-甲酰胺相关,作为高等植物中的乙烯前体的作用。这突显了环丙基甲酰胺在植物生物学中的重要性以及它们在农业生物技术中的潜在应用(Hoffman et al., 1982)。

选择性加氢催化剂

Yong Wang等人(2011年)关于Pd@碳氮化物催化剂上苯酚选择性加氢生成环己酮的研究揭示了环丙烷衍生物在催化中的潜力,突出了它们在化学合成和更广泛的催化材料领域中的实用性(Wang et al., 2011)。

羧酰胺的抗菌活性

E. Aktan等人(2017年)对羧酰胺及其金属配合物的结构、物理化学特性和抗菌活性的研究表明,类似于N-(氰甲基)-N-环丙基-2,3-二氢-1H-茚烯-5-甲酰胺的化合物在开发新的抗菌剂方面具有潜在的生物医学应用(Aktan et al., 2017)。

杀幼虫特性

W. Taylor等人(1998年)关于与顺式氯氰菊酯相关的环丙基甲酰胺的合成和杀幼虫特性的研究展示了这类化合物在害虫控制和公共卫生应用中的潜力,展示了环丙基甲酰胺在各种科学研究领域中的多功能性和实用性(Taylor et al., 1998)。

作用机制

Target of Action

The primary target of N-(cyanomethyl)-N-cyclopropyl-2,3-dihydro-1H-indene-5-carboxamide is the systemic acquired resistance (SAR) pathway in plants . This pathway is a potent innate immunity system in plants that is effective against a broad range of pathogens .

Mode of Action

N-(cyanomethyl)-N-cyclopropyl-2,3-dihydro-1H-indene-5-carboxamide interacts with its targets by inducing a broad range of disease resistance in plants such as tobacco and rice . It induces SAR marker gene expression without the accumulation of salicylic acid (SA), a key signaling molecule in the SAR pathway . This suggests that N-(cyanomethyl)-N-cyclopropyl-2,3-dihydro-1H-indene-5-carboxamide activates SAR independently from SA, by stimulating the site between SA and NPR1 .

Biochemical Pathways

N-(cyanomethyl)-N-cyclopropyl-2,3-dihydro-1H-indene-5-carboxamide affects the SAR pathway in plants. This pathway involves the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) on plant cells, leading to a series of downstream effects that bolster the plant’s defenses . The compound induces SAR by triggering signaling at the same level as or downstream of SA accumulation .

Pharmacokinetics

It is known that the compound is applied to the soil, from where it is taken up by the plants

Result of Action

The result of the action of N-(cyanomethyl)-N-cyclopropyl-2,3-dihydro-1H-indene-5-carboxamide is the induction of a broad range of disease resistance in plants, including tobacco and rice . This is achieved through the activation of the SAR pathway, leading to increased expression of several pathogenesis-related genes and enhanced resistance to various pathogens .

Action Environment

The action of N-(cyanomethyl)-N-cyclopropyl-2,3-dihydro-1H-indene-5-carboxamide can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the presence of other phytohormones such as abscisic acid (ABA), which has been shown to suppress the induction of SAR

属性

IUPAC Name |

N-(cyanomethyl)-N-cyclopropyl-2,3-dihydro-1H-indene-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c16-8-9-17(14-6-7-14)15(18)13-5-4-11-2-1-3-12(11)10-13/h4-5,10,14H,1-3,6-7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFYDQBPZYPJCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)C(=O)N(CC#N)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2406694.png)

![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine](/img/structure/B2406697.png)

![3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-5,7-dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2406699.png)

![2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B2406700.png)

![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2406702.png)

![2-[(But-2-ynoylamino)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2406703.png)

![methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2406708.png)